molecular formula C20H15BrFN3O2S2 B2956943 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 687566-09-2

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2956943
CAS No.: 687566-09-2
M. Wt: 492.38
InChI Key: XFJYHYVCUBNMGQ-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative featuring a 4-bromophenyl substituent on the pyrimidinone ring and a 2-fluorophenyl acetamide moiety. Its structure combines a bicyclic thieno[3,2-d]pyrimidin-4-one core with sulfur-linked acetamide functionality, which is common in pharmacologically active molecules. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence electronic properties, while the 2-fluorophenyl group on the acetamide contributes to steric and electronic modulation.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S2/c21-12-5-7-13(8-6-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-15-4-2-1-3-14(15)22/h1-8H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJYHYVCUBNMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Compound A : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

  • Substituents: 4-methylpyrimidinone core with a 4-bromophenyl acetamide.
  • Key Data :
    • Yield: 79%
    • Melting Point: >259°C
    • NMR: δ 12.48 (NH), 10.22 (NHCO), 7.61–7.42 (aromatic H), 5.98 (CH-5) .
  • The 4-bromophenyl acetamide aligns with the target’s lipophilic character, but the simpler pyrimidinone core may reduce conformational rigidity .

Compound B : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide

  • Substituents: 4-chlorophenyl on thienopyrimidine; 2-trifluoromethylphenyl acetamide.
  • Key Data : Molecular weight and halogen effects differ significantly. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility compared to the target’s 2-fluorophenyl group .

Compound C : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Substituents : 4-bromophenyl acetamide with 3,4-difluorophenyl.
  • Crystallography : Dihedral angle between aromatic rings = 66.4°, influencing packing efficiency. N–H⋯O and C–H⋯F interactions stabilize the crystal lattice .
  • The difluorophenyl group introduces stronger electronegativity than the target’s mono-fluorinated substituent .

Compound D : N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

  • Substituents: 3-methyl and 7-phenyl on thienopyrimidine; 4-bromophenyl acetamide.
  • Molecular Weight : 486.4 g/mol (higher due to methyl and phenyl groups).

Table 1. Comparative Properties

Compound Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Thieno[3,2-d]pyrimidinone R₁: 4-Bromophenyl; R₂: 2-Fluorophenyl ~480* Not Reported Not Reported
Compound A Pyrimidinone R₁: 4-Bromophenyl 354.0 >259 79
Compound C Acetamide R₁: 4-Bromophenyl; R₂: 3,4-Difluorophenyl 314.1 150–152 Not Reported
Compound D Thieno[3,2-d]pyrimidinone R₁: 4-Bromophenyl; R₂: 3-Methyl,7-Phenyl 486.4 Not Reported Not Reported

*Estimated based on structural analogs.

Key Observations :

Synthesis : Compound A’s high yield (79%) suggests efficient amide coupling, likely via carbodiimide chemistry, a method applicable to the target compound .

Melting Points : Higher melting points (e.g., Compound A >259°C vs. Compound C ~150°C) correlate with increased rigidity from fused rings or strong intermolecular forces .

Halogen Effects : Bromine (target) vs. chlorine (Compound B) alters polarizability and van der Waals interactions, impacting binding in biological systems .

Crystallographic and Conformational Insights

  • Dihedral Angles: In Compound C, the 66.4° dihedral angle between aromatic rings suggests a non-planar conformation, which may reduce π-stacking but enhance solubility .
  • Hydrogen Bonding : N–H⋯O and C–H⋯F interactions in Compound C stabilize its lattice, a feature expected in the target compound due to its acetamide and fluorine substituents .

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